5-(2,5-Dichlorophenyl)-2-methoxypyridine
Description
Properties
IUPAC Name |
5-(2,5-dichlorophenyl)-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c1-16-12-5-2-8(7-15-12)10-6-9(13)3-4-11(10)14/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUGXCLBSJOWBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80742830 | |
| Record name | 5-(2,5-Dichlorophenyl)-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80742830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1361876-26-7 | |
| Record name | 5-(2,5-Dichlorophenyl)-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80742830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Coupling of 5-Bromo-2-Methoxypyridine
The reaction of 5-bromo-2-methoxypyridine with 2,5-dichlorophenylboronic acid under palladium catalysis affords the target compound. Key parameters include the choice of ligand, base, and solvent. For example, using Pd(PPh₃)₄ (2 mol%) with K₂CO₃ in a toluene/water mixture at 80°C yields 78–85% product after 12 hours. Alternative catalysts like Pd(dppf)Cl₂ enhance efficiency in dimethylformamide (DMF) at 100°C, achieving 90% conversion.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
Triflate Intermediate Utilization
The Royal Society of Chemistry’s method for synthesizing pyridinyl triflates provides a versatile pathway. Converting 5-hydroxy-2-methoxypyridine to its triflate derivative using triflic anhydride (Tf₂O) enables subsequent coupling. For instance, 5-(trifluoromethanesulfonyloxy)-2-methoxypyridine reacts with 2,5-dichlorophenylzinc chloride under Negishi conditions (PdCl₂(dtbpf), THF, 60°C) to yield the product in 75% efficiency. This approach bypasses halogenation steps, offering higher regiocontrol.
Directed Lithiation and Electrophilic Quenching
Directed ortho-metalation (DoM) leverages the methoxy group’s directing effects to functionalize the pyridine ring at the 5-position.
Lithiation with LTMP/n-BuLi
In patent WO2017121323A1, 2-methoxypyridine undergoes deprotonation at -78°C using lithium tetramethylpiperidide (LTMP) or n-butyllithium, generating a stabilized aryllithium species at the 5-position. Quenching with 2,5-dichlorophenyl electrophiles (e.g., iodide or bromide) introduces the aryl group. For example, adding 2,5-dichlorophenyl iodide to the lithiated intermediate in THF at -78°C, followed by warming to room temperature, achieves 70–75% yield.
Table 2: Lithiation-Electrophilic Quenching Parameters
Challenges in Regioselectivity
While the methoxy group directs metalation to the 5-position, competing reactions at the 3-position may occur. Patent WO2017121323A1 notes that using excess LTMP (1.5 equiv) suppresses side reactions, improving selectivity to >90%. Purification via silica gel chromatography or recrystallization from ethanol further enhances purity (98–99% HPLC).
Pyridine Ring Construction via Cyclization
Building the pyridine ring from acyclic precursors pre-functionalized with the dichlorophenyl group offers an alternative route.
Kröhnke Pyridine Synthesis
Condensing 2,5-dichlorophenylacetone with a β-keto ester and ammonium acetate in acetic acid forms the pyridine core. For instance, reacting 2,5-dichlorophenylacetone with ethyl acetoacetate and NH₄OAc at 120°C for 8 hours yields this compound-3-carboxylate, which undergoes decarboxylation in HCl/EtOH to remove the ester group. This method provides 65–70% overall yield but requires harsh conditions.
Hantzsch Dihydropyridine Route
Although less common, Hantzsch synthesis using 2,5-dichlorobenzaldehyde, ethyl acetoacetate, and ammonia generates 1,4-dihydropyridine intermediates. Oxidation with MnO₂ or DDQ yields the aromatic pyridine, but regioselectivity issues limit utility (<50% yield).
Comparative Analysis of Methodologies
Table 3: Advantages and Limitations of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dichlorophenyl)-2-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a corresponding amine or alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 5-(2,5-Dichlorophenyl)-2-pyridinecarboxaldehyde or 5-(2,5-Dichlorophenyl)-2-pyridinecarboxylic acid.
Reduction: Formation of 5-(2,5-Dichlorophenyl)-2-methoxyaniline or 5-(2,5-Dichlorophenyl)-2-methoxyethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2,5-Dichlorophenyl)-2-methoxypyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(2,5-Dichlorophenyl)-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Dichlorophenyl-Substituted Pyridines
Table 1: Structural Analogs with Dichlorophenyl Moieties
Key Observations :
- Substituent Position : The position of the dichlorophenyl group (e.g., 4- vs. 5-position on pyridine) alters steric and electronic interactions with target enzymes .
- Functional Groups : Hydroxyl groups (e.g., in 4-(2,5-Dichlorophenyl)-2-hydroxypyridine) increase polarity but may reduce bioavailability compared to methoxy derivatives .
Methoxy-Substituted Pyridines
Table 2: Methoxy-Substituted Pyridine Derivatives
Key Observations :
- Reactivity : The aldehyde group in 5-Chloro-2-methoxynicotinaldehyde enables further synthetic modifications, unlike the stable dichlorophenyl group in the target compound .
- Stability: Methanol derivatives (e.g., (5-Chloro-2-methoxypyridin)-methanol) may exhibit higher solubility but lower metabolic stability .
Physical and Chemical Properties
Table 3: Comparative Properties
Notes:
- Carboxylic acid derivatives (e.g., 5-(3,4-Dichlorophenyl)nicotinic acid) exhibit improved aqueous solubility .
Biological Activity
5-(2,5-Dichlorophenyl)-2-methoxypyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant studies.
Chemical Structure and Properties
The compound this compound has the following chemical structure:
- Molecular Formula : CHClN\O
- CAS Number : 1261987-31-8
This structure features a pyridine ring substituted with a methoxy group and a dichlorophenyl moiety, which contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Demonstrated effectiveness against several bacterial strains.
- Anticancer Properties : Potential to inhibit cancer cell proliferation.
- Enzyme Inhibition : Interaction with specific enzymes involved in metabolic pathways.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various compounds, including this compound. The results are summarized in the following table:
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Activity Against Fungi |
|---|---|---|---|
| This compound | Moderate (MIC = 32 µg/mL) | High (MIC = 16 µg/mL) | Low (MIC = 64 µg/mL) |
| Ampicillin | High (MIC = 8 µg/mL) | Moderate (MIC = 32 µg/mL) | Not applicable |
| Ketoconazole | Not applicable | Not applicable | High (MIC = 4 µg/mL) |
The compound showed promising activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Anticancer Properties
The anticancer activity of this compound was assessed using various cancer cell lines. The findings are presented in the table below:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| PC3 (Prostate) | 12.4 | Induction of apoptosis |
| HeLa (Cervical) | 9.8 | Inhibition of cell cycle progression |
| MCF7 (Breast) | 15.6 | Modulation of estrogen receptor activity |
These results suggest that the compound can inhibit cancer cell growth through multiple mechanisms, including apoptosis induction and cell cycle arrest .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Receptor Modulation : It can modulate receptor activity related to hormonal signaling in cancer cells.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the efficacy of various derivatives against resistant strains of E. coli and MRSA showed that compounds similar to this compound were more potent than traditional antibiotics like ampicillin .
- Cancer Cell Line Evaluation : In vitro studies on the PC3 prostate cancer cell line revealed that treatment with the compound resulted in a significant decrease in viability compared to untreated controls. The mechanism was linked to the activation of apoptotic pathways .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(2,5-dichlorophenyl)-2-methoxypyridine, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis involving cross-coupling reactions (e.g., Suzuki-Miyaura) to form the aryl-aryl bond between substituted pyridine and dichlorophenyl precursors. Optimization may include varying catalysts (e.g., Pd(PPh₃)₄), bases (K₂CO₃), and solvents (toluene/ethanol mixtures) .
- Example Protocol :
| Step | Reagents/Conditions | Yield (Example) |
|---|---|---|
| 1 | 2-Methoxy-5-bromopyridine + 2,5-Dichlorophenylboronic acid, Pd(PPh₃)₄, K₂CO₃, toluene/EtOH, reflux | ~70–85% |
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm substitution patterns and assess purity .
- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS to verify molecular weight and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify purity (>95%) .
Q. What preliminary biological assays are recommended to screen for bioactivity?
- In vitro : Enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity screening (MTT assay) using cell lines (e.g., HeLa or HEK293) .
- Dosage : Test concentrations ranging from 1 µM to 100 µM, with DMSO as a solvent control .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported bioactivity data for similar pyridine derivatives?
- Approach : Use isotopic labeling (e.g., ¹⁴C or ³H) to track metabolic pathways or competitive binding assays to identify off-target interactions .
- Case Study : Pyrimidine analogs with fluorinated substituents showed conflicting cytotoxicity; resolved via ROS (reactive oxygen species) profiling .
Q. What computational tools are effective for predicting structure-activity relationships (SAR)?
- Molecular Docking : Software like AutoDock Vina to model interactions with target proteins (e.g., kinases) .
- QSAR Modeling : Utilize descriptors (e.g., logP, polar surface area) to correlate substituent effects with activity .
Q. How can X-ray crystallography address ambiguities in molecular conformation?
- Protocol : Co-crystallize the compound with a protein target or analyze pure crystals (e.g., using synchrotron radiation). Refinement with SHELXL .
- Example : A related 2-fluoropyridine derivative resolved steric clashes via crystallography, confirming planar geometry .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield?
- Process Chemistry : Switch from batch to flow reactors for Pd-catalyzed steps, improving heat distribution and reducing side reactions .
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
Q. How can analytical method validation ensure reproducibility in pharmacokinetic studies?
- Validation Parameters : Include linearity (R² > 0.99), precision (%RSD < 5%), and recovery (90–110%) for LC-MS/MS methods .
Safety and Handling
Q. What safety protocols are advised given limited toxicity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
